molecular formula C17H25N7 B2854852 N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine CAS No. 2415470-39-0

N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine

Cat. No. B2854852
CAS RN: 2415470-39-0
M. Wt: 327.436
InChI Key: QZQJKAUZPAWFTI-UHFFFAOYSA-N
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Description

N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine (EPPA) is a synthetic compound that belongs to the class of pyrimidine derivatives. EPPA has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. In

Mechanism of Action

The exact mechanism of action of N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are essential for cell growth and proliferation. It has been shown to inhibit the activity of both topoisomerase I and II, which are enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine is its potent activity against cancer cells, making it a potential drug candidate for the treatment of various types of cancer. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine. One area of interest is the development of new analogs of this compound that may exhibit improved activity and pharmacokinetic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases.

Synthesis Methods

N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine can be synthesized using a multi-step process that involves the reaction of 2-chloro-4,6-dimethylpyrimidine with ethyl piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 5-ethyl-2-chloropyrimidine to yield this compound. The overall yield of this process is around 50%.

Scientific Research Applications

N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine has been studied extensively for its potential applications in medicinal chemistry, particularly as a potential drug candidate for the treatment of various diseases. It has been shown to exhibit potent activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential use as an antiviral agent, particularly against HIV-1.

properties

IUPAC Name

N-ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7/c1-4-14-11-19-16(20-12-14)23-6-8-24(9-7-23)17-21-13(3)10-15(22-17)18-5-2/h10-12H,4-9H2,1-3H3,(H,18,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQJKAUZPAWFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=CC(=N3)NCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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